(1-Methylisoquinolin-5-yl)methanol
Description
(1-Methylisoquinolin-5-yl)methanol is an organic compound featuring an isoquinoline core substituted with a methyl group at the 1-position and a hydroxymethyl (-CH2OH) group at the 5-position. Isoquinoline derivatives are notable for their presence in natural products and pharmaceuticals, often exhibiting biological activity. However, the provided evidence lacks explicit data on this compound’s synthesis, applications, or physicochemical properties, necessitating structural inferences from its name and comparisons with analogs.
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
(1-methylisoquinolin-5-yl)methanol |
InChI |
InChI=1S/C11H11NO/c1-8-10-4-2-3-9(7-13)11(10)5-6-12-8/h2-6,13H,7H2,1H3 |
InChI Key |
PZGHITRMXKLNAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC2=C(C=CC=C12)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methylisoquinolin-5-yl)methanol typically involves the following steps:
Starting Material: Isoquinoline is often used as the starting material.
Methylation: The first step involves the methylation of isoquinoline to introduce the methyl group at the first position. This can be achieved using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Hydroxymethylation: The next step is the introduction of the hydroxymethyl group at the fifth position. This can be done using formaldehyde (CH2O) and a reducing agent like sodium borohydride (NaBH4).
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: (1-Methylisoquinolin-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to (1-Methylisoquinolin-5-yl)methane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various reagents depending on the desired functional group.
Major Products Formed:
Oxidation: (1-Methylisoquinolin-5-yl)carboxylic acid.
Reduction: (1-Methylisoquinolin-5-yl)methane.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(1-Methylisoquinolin-5-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (1-Methylisoquinolin-5-yl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved are still under investigation, but it is believed to modulate cellular processes through its interaction with specific proteins.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Properties
Key Observations:
Core Structure: The target compound features an isoquinoline ring, a bicyclic aromatic system with a nitrogen atom. In contrast, the analogs are based on imidazole, a five-membered aromatic ring with two nitrogen atoms. Isoquinoline’s extended conjugation may confer distinct electronic properties compared to imidazole derivatives.
Substituents: The methyl and methanol groups in the target compound are simpler and less sterically hindered than the benzyl, benzylsulfanyl, and hexyl substituents in the analogs.
Molecular Weight and Polarity: The target compound has the lowest molecular weight (173.21 g/mol), suggesting higher volatility or solubility in polar solvents compared to the sulfur-containing analogs. The imidazole-based compounds, particularly [1-Benzyl-2-(benzylsulfanyl)-1H-imidazol-5-yl]methanol (310.41 g/mol), exhibit bulkier structures, likely reducing solubility in aqueous media .
Functional Group Reactivity
- Methanol Group: Present in all three compounds, this group enables hydrogen bonding and derivatization (e.g., esterification, oxidation).
- Sulfur Functionalization: The analogs contain sulfanyl (-S-) and sulfonyl (-SO2-) groups, which may enhance stability or modulate electronic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
